(1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl) ethaneimidamide
Description
(1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl)ethaneimidamide is an organic compound featuring an N'-hydroxy ethaneimidamide backbone substituted with a 4-methylpiperazinyl group. This structural motif is significant in medicinal chemistry, as piperazine derivatives are common in pharmaceuticals due to their versatility in hydrogen bonding and solubility modulation.
Properties
CAS No. |
650579-66-1 |
|---|---|
Molecular Formula |
C7H16N4O |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-methylpiperazin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(8)9-12/h12H,2-6H2,1H3,(H2,8,9) |
InChI Key |
OCKWQPYGAAJALM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=NO)N |
Isomeric SMILES |
CN1CCN(CC1)C/C(=N\O)/N |
Canonical SMILES |
CN1CCN(CC1)CC(=NO)N |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that similar compounds interact with various receptors such as d1 and d2 dopamine receptors, multiple serotonin receptors, histamine receptors, and muscarinic cholinergic receptors.
Mode of Action
Similar compounds have been found to block serotonin receptors more strongly than dopamine receptors, which is a proposed mechanism for effects on negative symptoms in schizophrenia.
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, including those involving dopamine, serotonin, and histamine.
Pharmacokinetics
Similar compounds have been found to have linear and dose-proportional pharmacokinetics within the approved dosage range. The mean half-life of similar compounds in healthy individuals is 33 hours, ranging from 21 to 54 hours. The mean apparent plasma clearance is 26 liters in an hour.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares (1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl)ethaneimidamide with two closely related compounds from the evidence:
Key Findings from Structural Analysis:
Substituent Effects on Solubility: The methylthio group in ’s compound reduces water solubility but enhances organic solvent compatibility, critical for synthetic flexibility . The 4-methylpiperazinyl group (Target) likely confers enhanced solubility in acidic environments due to protonation of the tertiary amine, a trait exploited in drug delivery systems.
The methylthio analog’s use in antitumor agents () underscores the role of sulfur in modulating reactivity and binding affinity .
Synthetic Accessibility :
- The methylthio compound’s synthesis () involves straightforward nucleophilic substitution, whereas the Target compound may require more complex piperazine functionalization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
